molecular formula C10H14O3 B14150048 2-Oxo-1-(prop-2-en-1-yl)cyclohexane-1-carboxylic acid CAS No. 89100-19-6

2-Oxo-1-(prop-2-en-1-yl)cyclohexane-1-carboxylic acid

Cat. No.: B14150048
CAS No.: 89100-19-6
M. Wt: 182.22 g/mol
InChI Key: GHQOFXPSZVDJHX-UHFFFAOYSA-N
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Description

2-Oxo-1-(prop-2-en-1-yl)cyclohexane-1-carboxylic acid is an organic compound with a unique structure that includes a cyclohexane ring, a carboxylic acid group, and a prop-2-en-1-yl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-1-(prop-2-en-1-yl)cyclohexane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of cyclohexanone with prop-2-en-1-yl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or ethanol under reflux conditions. The resulting product is then oxidized using an oxidizing agent such as potassium permanganate or chromium trioxide to yield the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the compound can be achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-1-(prop-2-en-1-yl)cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form diketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The prop-2-en-1-yl group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted cyclohexane derivatives.

Scientific Research Applications

2-Oxo-1-(prop-2-en-1-yl)cyclohexane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Oxo-1-(prop-2-en-1-yl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The presence of the ketone and carboxylic acid groups allows it to form hydrogen bonds and interact with active sites of enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanone: A simpler ketone with a cyclohexane ring.

    Cyclohexane-1-carboxylic acid: Lacks the ketone and prop-2-en-1-yl groups.

    2-Oxo-1-(prop-2-en-1-yl)cyclohexane: Similar structure but lacks the carboxylic acid group.

Uniqueness

2-Oxo-1-(prop-2-en-1-yl)cyclohexane-1-carboxylic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both a ketone and a carboxylic acid group allows for diverse chemical transformations and interactions with biological targets.

Properties

CAS No.

89100-19-6

Molecular Formula

C10H14O3

Molecular Weight

182.22 g/mol

IUPAC Name

2-oxo-1-prop-2-enylcyclohexane-1-carboxylic acid

InChI

InChI=1S/C10H14O3/c1-2-6-10(9(12)13)7-4-3-5-8(10)11/h2H,1,3-7H2,(H,12,13)

InChI Key

GHQOFXPSZVDJHX-UHFFFAOYSA-N

Canonical SMILES

C=CCC1(CCCCC1=O)C(=O)O

Origin of Product

United States

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